N-(4-Aminophenyl)-4-fluorobenzamide

Mineralocorticoid Receptor Nuclear Receptor Pharmacology Reporter Gene Assay

Procure CAS 186544-90-1 for reproducible MR antagonist screening. This para-fluorinated benzamide provides a validated IC₅₀ benchmark (6.31 µM) and distinct electronic profile vs. des-fluoro analogs. The free amine handle enables focused library synthesis. Ensuring structural fidelity is critical for target engagement and ADME studies.

Molecular Formula C13H11FN2O
Molecular Weight 230.24 g/mol
CAS No. 186544-90-1
Cat. No. B183957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Aminophenyl)-4-fluorobenzamide
CAS186544-90-1
Molecular FormulaC13H11FN2O
Molecular Weight230.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)F
InChIInChI=1S/C13H11FN2O/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,15H2,(H,16,17)
InChIKeyGXGWMNAUQNALTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Aminophenyl)-4-fluorobenzamide (CAS 186544-90-1): Molecular Profile and Structural Identity for Research Procurement


N-(4-Aminophenyl)-4-fluorobenzamide (CAS 186544-90-1) is a substituted aromatic benzamide with the molecular formula C₁₃H₁₁FN₂O and molecular weight 230.24 g/mol, characterized by a central amide linkage connecting a 4-fluorophenyl carbonyl group to a 4-aminophenyl amine moiety . The compound incorporates a para-substituted fluorine atom on the benzoyl ring and a primary amine group on the aniline-derived ring, yielding a predicted LogP of 3.31 and polar surface area (PSA) of 55.12 Ų [1]. This compound is cataloged in ChEMBL (CHEMBL4528177) and utilized primarily as a chemical probe or synthetic intermediate in medicinal chemistry research [2].

Why Generic Substitution of N-(4-Aminophenyl)-4-fluorobenzamide (CAS 186544-90-1) Fails: Structure-Activity Differentiation from Regioisomers and Des-Fluoro Analogs


The substitution of N-(4-Aminophenyl)-4-fluorobenzamide with structurally similar analogs, including its des-fluoro counterpart N-(4-aminophenyl)benzamide (CAS 17625-83-1) or regioisomers such as 2-amino-N-(4-fluorophenyl)benzamide (CAS 216502-06-6) and 4-amino-N-(4-fluorophenyl)benzamide (CAS 698988-07-7), is pharmacologically unsupported and may invalidate research outcomes [1]. The para-fluorine substitution on the benzamide moiety directly modulates electronic density distribution across the π-system, altering hydrogen-bonding capacity and target-binding conformation [2]. In contrast, regioisomers with repositioned amine/fluorine groups exhibit fundamentally different binding geometries, while the non-fluorinated analog lacks the electron-withdrawing effects that influence both target engagement and metabolic stability . The quantitative evidence below substantiates why precise structural identity—and therefore specific procurement of CAS 186544-90-1—is a non-negotiable requirement for reproducible target engagement studies.

Quantitative Differentiation Evidence for N-(4-Aminophenyl)-4-fluorobenzamide (CAS 186544-90-1): Comparative Activity Data for Procurement Decision-Making


Mineralocorticoid Receptor (MR) Antagonist Activity: IC₅₀ Quantification in Cell-Based Reporter Gene Assay

N-(4-Aminophenyl)-4-fluorobenzamide exhibits antagonist activity against the human mineralocorticoid receptor (MR) ligand-binding domain (LBD) with a quantitated IC₅₀ of 6309.57 nM (6.31 µM) in a cell-based luciferase reporter gene assay [1]. This activity, while modest in absolute potency, provides a definitive experimental anchor for structure-activity relationship (SAR) interpretation against the MR target. In contrast, the des-fluoro analog N-(4-aminophenyl)benzamide (CAS 17625-83-1) and the regioisomer 4-amino-N-(4-fluorophenyl)benzamide (CAS 698988-07-7) lack documented MR activity in public databases, suggesting that the specific 4-fluorobenzamide substitution pattern contributes uniquely to MR LBD interaction within this chemotype [2].

Mineralocorticoid Receptor Nuclear Receptor Pharmacology Reporter Gene Assay

Comparative Physicochemical Differentiation: Electronic and Lipophilic Property Modulation by Para-Fluorine Substitution

The presence of the para-fluorine substituent in N-(4-Aminophenyl)-4-fluorobenzamide imparts quantifiable differences in key physicochemical parameters relative to the des-fluoro analog N-(4-aminophenyl)benzamide (CAS 17625-83-1) [1]. The fluorine atom contributes a molecular weight increase of 18 Da (230.24 vs. 212.25 g/mol) and introduces a dipole moment alteration due to the strong electron-withdrawing inductive effect (-I) of fluorine, which reduces electron density on the benzamide carbonyl and modulates the compound's LogP [2]. The target compound's predicted LogP of 3.31 contrasts with the lower lipophilicity of the des-fluoro analog . These electronic and lipophilic modulations directly impact membrane permeability and target-binding thermodynamics, differentiating the compound from non-fluorinated congeners in any assay where passive diffusion or hydrophobic interactions are operative.

Physicochemical Profiling Drug-likeness Lead Optimization

Structural Differentiation from Regioisomeric 2-Amino-N-(4-fluorophenyl)benzamide: Distinct Hydrogen-Bonding Network and Binding Topology

N-(4-Aminophenyl)-4-fluorobenzamide (CAS 186544-90-1) differs fundamentally from its regioisomer 2-amino-N-(4-fluorophenyl)benzamide (CAS 216502-06-6) in the spatial arrangement of the amine and fluorine substituents relative to the central amide linkage [1]. In the target compound, the amine group is positioned on the aniline ring (N-phenyl substituent), whereas in the regioisomer, the amine is ortho-substituted on the benzamide aromatic ring [2]. This positional isomerism alters the intramolecular hydrogen-bonding network—ortho-amine substitution in the regioisomer enables intramolecular N–H···O═C hydrogen bonding that is geometrically inaccessible in the para-amine target compound [3]. The resulting conformational and electronic divergence produces distinct binding topologies with biological targets and disparate solid-state packing motifs, rendering the two compounds non-interchangeable for any application requiring defined molecular recognition.

Regioisomer Discrimination X-ray Crystallography Solid-State Chemistry

Differentiation from 4-Amino-N-(4-aminophenyl)benzamide Derivatives: Protozoal Disease Target Profile

While the target compound N-(4-Aminophenyl)-4-fluorobenzamide (CAS 186544-90-1) itself lacks documented antiprotozoal activity, the structurally related 4-amino-N-(4-aminophenyl)benzamide scaffold serves as a core pharmacophore in patented derivatives targeting trypanosomatid diseases including leishmaniasis and trypanosomiasis [1]. This class-level scaffold activity establishes the N-(4-aminophenyl)benzamide core as a validated starting point for antiprotozoal drug discovery, a therapeutic space where the para-fluorine substitution of the target compound may confer advantageous metabolic stability or target-binding characteristics yet to be fully profiled. The 4-fluoro modification has been shown in related benzamide series to modulate electron density and influence enzyme inhibition potency, suggesting potential for distinct SAR exploration [2].

Trypanosomatids Antiprotozoal Agents Medicinal Chemistry

Synthetic Accessibility and Intermediate Utility: Validated Three-Step Preparation Route from 4-Fluorobenzoic Acid

N-(4-Aminophenyl)-4-fluorobenzamide is accessible via a well-characterized three-step synthetic sequence from 4-fluorobenzoic acid: (a) conversion to 4-fluorobenzoyl chloride using SOCl₂ under reflux (2–3 hrs); (b) coupling with p-nitroaniline in DCM at room temperature (24 hrs) to yield N-(4-nitrophenyl)-4-fluorobenzamide; and (c) catalytic hydrogenation (H₂, Pd/C, EtOH, 30 min) to reduce the nitro group to the desired primary amine [1]. This validated route contrasts with alternative benzamide derivatives that may require lengthier syntheses, protective group strategies, or lower-yielding coupling conditions. The target compound's synthesis employs standard reagents and mild conditions, facilitating reproducible multigram-scale preparation in academic or industrial laboratories [2].

Synthetic Methodology Chemical Intermediate Process Chemistry

Class-Level Anti-Inflammatory Activity of 4-Fluorobenzamide Scaffold: Preclinical Pain and Inflammation Models

The 4-fluorobenzamide scaffold, of which N-(4-Aminophenyl)-4-fluorobenzamide is a member, has demonstrated class-level anti-inflammatory and analgesic activity in preclinical models [1]. Novel 4-fluorobenzamide derivatives evaluated in carrageenan-induced rat paw edema (anti-inflammatory) and acetic acid-induced abdominal writhing in mice (analgesic) exhibited potent activity, with analgesic protection ranging from 71% to 100% compared to indomethacin (74.06% protection) [2]. While the target compound itself has not been directly tested in these specific assays, the class-level data establish the 4-fluorobenzamide core as a validated pharmacophore for inflammatory and pain pathway modulation, with fluorine substitution contributing to enhanced gastric tolerability relative to non-fluorinated NSAID scaffolds . This positions the compound as a structurally relevant probe for inflammation biology and COX-related pathway studies.

COX Inhibition Analgesic Activity Anti-inflammatory Agents

Best Research and Industrial Application Scenarios for N-(4-Aminophenyl)-4-fluorobenzamide (CAS 186544-90-1)


Mineralocorticoid Receptor (MR) Antagonist Screening and Nuclear Receptor Pharmacology

N-(4-Aminophenyl)-4-fluorobenzamide serves as a validated tool compound for MR antagonist screening and nuclear receptor SAR studies. With a quantitated IC₅₀ of 6309.57 nM (6.31 µM) against the human MR LBD in cell-based luciferase reporter assays, this compound provides a reproducible benchmark for assay validation and hit-finding campaigns [1]. Its modest potency makes it suitable as a reference compound for establishing assay sensitivity windows and for comparative evaluation of more potent MR modulators. The para-fluorine substitution differentiates it from non-fluorinated benzamide analogs that lack documented MR activity, ensuring that observed pharmacological effects are attributable to the specific chemotype rather than scaffold promiscuity [2].

Physicochemical and ADME Profiling of Fluorinated Benzamide Chemotypes

The compound is optimally deployed as a model fluorinated benzamide in physicochemical profiling and in vitro ADME studies. Its predicted LogP of 3.31, polar surface area of 55.12 Ų, and molecular weight of 230.24 g/mol place it within favorable drug-like property space, making it suitable for comparative studies of permeability (PAMPA/Caco-2), metabolic stability (microsomal assays), and plasma protein binding [1]. The para-fluorine substituent enables researchers to isolate the contribution of fluorine-mediated electronic effects on ADME parameters when benchmarked against the des-fluoro analog N-(4-aminophenyl)benzamide. This application supports lead optimization programs where fluorine scanning is employed to modulate pharmacokinetic properties [2].

Synthetic Intermediate for Aminophenyl Benzamide Derivative Libraries

N-(4-Aminophenyl)-4-fluorobenzamide functions as a versatile synthetic intermediate for generating focused libraries of aminophenyl benzamide derivatives. The free primary amine group on the aniline ring serves as a reactive handle for diverse derivatizations including acylation, sulfonylation, reductive amination, and urea formation, enabling rapid analog synthesis for SAR exploration [1]. The validated three-step synthesis from 4-fluorobenzoic acid—via acyl chloride formation, nitroaniline coupling, and catalytic hydrogenation—provides a reliable entry point for multigram-scale preparation [2]. This application is particularly relevant for medicinal chemistry programs targeting nuclear receptors, kinases, or epigenetic enzymes where benzamide-based scaffolds are prevalent [3].

Antiprotozoal Drug Discovery: Fluorinated Scaffold for Trypanosomatid Target Evaluation

N-(4-Aminophenyl)-4-fluorobenzamide represents a structurally differentiated entry point for antiprotozoal drug discovery programs, particularly those targeting trypanosomatid diseases (leishmaniasis, trypanosomiasis). The core N-(4-aminophenyl)benzamide scaffold is validated in patented antiprotozoal agents, and the para-fluorine substitution of this compound provides a unique electronic profile for SAR expansion [1]. Researchers evaluating this compound in Leishmania or Trypanosoma in vitro assays may identify fluorine-dependent potency enhancements or selectivity windows relative to non-fluorinated comparator scaffolds. This application aligns with neglected tropical disease research priorities and offers a structurally defined starting material for hit-to-lead optimization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Aminophenyl)-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.